molecular formula C10H11N5O B067641 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide CAS No. 175135-03-2

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B067641
CAS No.: 175135-03-2
M. Wt: 217.23 g/mol
InChI Key: MJJMGWDMMYKRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a xanthine oxidase inhibitor sets it apart from other triazole derivatives .

Biological Activity

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide (CAS Number: 175135-03-2) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C10H11N5O
Molecular Weight: 217.232 g/mol
IUPAC Name: this compound
SMILES: CC1=NN(N=C1C(=O)NN)C1=CC=CC=C1
InChIKey: MJJMGWDMMYKRMM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with 1,2,3-triazole precursors. The method often includes cyclization reactions that yield the triazole ring structure essential for its biological activity.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. The antioxidant activity of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives has been evaluated using various in vitro assays. For example, studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models.

Antimicrobial Activity

The antimicrobial potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives has been explored against various pathogens. In vitro studies demonstrate that these compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Properties

In addition to their antimicrobial effects, triazole derivatives have shown promise in reducing inflammation. Experimental models indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting their potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives have been investigated against various cancer cell lines. For instance, a study utilizing the MTT assay revealed that these compounds exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
MCF-712.5
HCT11615.0

The mechanisms underlying the biological activities of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives are multifaceted:

  • Enzyme Inhibition: Many studies suggest that these compounds act as inhibitors of enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Interactions: Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in disease pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives:

  • Neuroprotective Effects: A study demonstrated that these compounds protect neuronal cells from oxidative stress-induced damage.
  • Synergistic Effects with Conventional Drugs: Research has shown that combining triazole derivatives with standard antibiotics enhances their efficacy against resistant bacterial strains.

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-9(10(16)12-11)14-15(13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJMGWDMMYKRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378989
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-03-2
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.